molecular formula C7H13F2NO B7874645 1-(2,2-Difluoroethyl)piperidin-3-ol

1-(2,2-Difluoroethyl)piperidin-3-ol

Cat. No.: B7874645
M. Wt: 165.18 g/mol
InChI Key: RSXZMEFRBZYXRD-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperidin-3-ol is a chemical compound with the molecular formula C7H13F2NO. It is a piperidine derivative, characterized by the presence of a difluoroethyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the nucleophilic substitution reaction of piperidin-3-ol with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Difluoroethyl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)piperidin-3-ol is unique due to the presence of both a difluoroethyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,2-difluoroethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-2-6(11)4-10/h6-7,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXZMEFRBZYXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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